Lithium;(2R,5S)-5-methoxycarbonyl-1,4-dioxane-2-carboxylate

Description

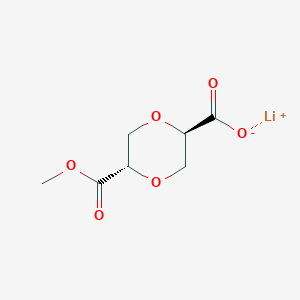

Lithium;(2R,5S)-5-methoxycarbonyl-1,4-dioxane-2-carboxylate is a chemical compound that features a lithium ion coordinated to a dioxane ring substituted with methoxycarbonyl and carboxylate groups

Properties

IUPAC Name |

lithium;(2R,5S)-5-methoxycarbonyl-1,4-dioxane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O6.Li/c1-11-7(10)5-3-12-4(2-13-5)6(8)9;/h4-5H,2-3H2,1H3,(H,8,9);/q;+1/p-1/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFXSOUQONSLPZ-JBUOLDKXSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC(=O)C1COC(CO1)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].COC(=O)[C@@H]1CO[C@H](CO1)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9LiO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377005-12-2 | |

| Record name | rac-lithium(1+) ion (2R,5S)-5-(methoxycarbonyl)-1,4-dioxane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;(2R,5S)-5-methoxycarbonyl-1,4-dioxane-2-carboxylate typically involves the reaction of a dioxane derivative with lithium reagents under controlled conditions. One common method includes the use of lithium diisopropylamide (LDA) as a base to deprotonate the dioxane derivative, followed by the addition of methoxycarbonyl and carboxylate groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;(2R,5S)-5-methoxycarbonyl-1,4-dioxane-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl or carboxylate groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemical Properties and Structure

Lithium;(2R,5S)-5-methoxycarbonyl-1,4-dioxane-2-carboxylate is characterized by its lithium ion coordinated to a dioxane ring that features methoxycarbonyl and carboxylate substituents. The molecular formula is , with a molecular weight of approximately 190.15 g/mol. Its unique structure allows for diverse chemical reactivity and biological interactions.

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. It is utilized as a precursor for the synthesis of more complex molecules. The compound's ability to undergo various chemical reactions—including oxidation, reduction, and nucleophilic substitution—makes it a versatile building block in synthetic organic chemistry .

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | KMnO4 or CrO3 | Carboxylic acids |

| Reduction | Lithium aluminum hydride (LiAlH4) | Alcohols or aldehydes |

| Nucleophilic Substitution | Amines or alcohols under basic conditions | Various substituted products |

Research indicates that this compound may possess potential biological activity. Studies are ongoing to explore its interactions with biomolecules and its effects on cellular processes. Initial findings suggest that it may modulate enzyme activity or receptor interactions within biological systems .

Pharmaceutical Development

The compound is being investigated for its therapeutic potential in drug development. Its unique structure allows it to be tailored for specific biological targets, which could lead to the development of new treatments for various diseases. Case studies have highlighted its potential use in treating conditions related to metabolic disorders and cancer .

Mechanism of Action

The mechanism of action of Lithium;(2R,5S)-5-methoxycarbonyl-1,4-dioxane-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

(2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate: A compound with similar structural features and potential biological activity.

Carbasugars: Carbohydrate derivatives with similar ring structures and functional groups.

Uniqueness

Lithium;(2R,5S)-5-methoxycarbonyl-1,4-dioxane-2-carboxylate is unique due to its specific combination of lithium coordination and dioxane ring substitution, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Lithium; (2R,5S)-5-methoxycarbonyl-1,4-dioxane-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique dioxane structure, which contributes to its biological properties. The IUPAC name is Lithium; (2R,5S)-5-(methoxycarbonyl)-1,4-dioxane-2-carboxylate. Its molecular formula is with a molecular weight of 174.15 g/mol. The compound features a methoxycarbonyl group and two carboxylic acid functionalities, which are critical for its interaction with biological targets.

1. Antiviral Activity

One notable aspect of the biological activity of this compound is its antiviral potential. Research indicates that derivatives of dioxane compounds can exhibit antiviral properties against various pathogens. For instance, a study highlighted the use of dioxane derivatives in combination therapies for HIV treatment, suggesting that modifications to the dioxane structure can enhance efficacy against viral infections .

2. Neuroprotective Effects

Lithium compounds have been extensively studied for their neuroprotective effects. Lithium itself is known to stabilize mood and protect against neurodegeneration. Preliminary studies suggest that lithium derivatives may share similar properties, potentially offering benefits in conditions such as bipolar disorder and Alzheimer's disease . The mechanism may involve the modulation of neurotransmitter release and neurotrophic factors.

The biological activity of Lithium; (2R,5S)-5-methoxycarbonyl-1,4-dioxane-2-carboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in viral replication or neurodegenerative processes.

- Modulation of Signaling Pathways : It may affect intracellular signaling pathways, particularly those involving phosphoinositides and protein kinase C (PKC), which are crucial for cell survival and proliferation.

- Antioxidant Properties : Compounds with dioxane structures often exhibit antioxidant activities, which can protect cells from oxidative stress.

Case Studies

Several studies have explored the therapeutic potential of lithium compounds:

- Study on HIV Treatment : A combination therapy involving lithium derivatives showed improved outcomes in viral load reduction compared to standard treatments .

- Neuroprotection in Animal Models : Research demonstrated that lithium derivatives could reduce neuronal cell death in models of Alzheimer's disease by enhancing neurotrophic factor signaling .

Data Table: Biological Activities and Effects

Q & A

Q. Methodological Answer :

- Chiral HPLC Analysis : Use chiral stationary phases (e.g., amylose or cellulose derivatives) with mobile phases optimized for polar carboxylates. Compare retention times with enantiomerically pure standards, as demonstrated for similar chiral acids like (R)-(-)-α-Methoxyphenylacetic acid .

- Optical Rotation and CD Spectroscopy : Measure specific rotation ([α]D) and circular dichroism (CD) spectra to confirm consistency with reported values for (2R,5S) configurations. Cross-reference with structurally analogous compounds, such as methyl (R)-(+)-lactate, which require similar validation .

- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry, as seen in pharmacopeial standards for complex heterocycles .

Advanced Research: What strategies mitigate hydrolysis of the methoxycarbonyl group during synthetic reactions?

Q. Methodological Answer :

- Controlled Reaction Conditions : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) to minimize moisture. This approach aligns with protocols for moisture-sensitive reagents like 3-Methoxyphenyl isocyanate .

- Low-Temperature Synthesis : Conduct reactions at 0–5°C to slow hydrolysis kinetics, as employed in the stabilization of methyl jasmonate-d5 .

- Protective Group Alternatives : Temporarily replace the methoxycarbonyl with tert-butoxycarbonyl (Boc) groups, which are more hydrolytically stable, and cleave post-synthesis under acidic conditions .

Basic Research: Which analytical techniques are most effective for quantifying trace impurities in this lithium carboxylate?

Q. Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Utilize C18 columns with UV detection (210–254 nm) for separation, referencing purity standards (>95.0–99.0%) for analogous compounds like 5-Methylisoxazole-4-carboxylic acid .

- Mass Spectrometry (LC-MS) : Detect low-abundance impurities via high-resolution MS, as applied to disodium EDTA derivatives .

- Karl Fischer Titration : Quantify residual water content, critical for hygroscopic lithium salts, using methods validated for hydrazine hydrochlorides .

Advanced Research: How can computational modeling predict the lithium ion’s coordination behavior in this complex?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Model ligand-lithium interactions using basis sets (e.g., 6-311+G*) to optimize geometries and calculate binding energies. Compare with experimental data from similar carboxylates, such as lithium oxazolo-pyridine derivatives .

- Molecular Dynamics (MD) Simulations : Simulate solvation dynamics in polar aprotic solvents (e.g., DMSO) to assess ion-pair stability, informed by studies on lithium salts in battery electrolytes .

- Infrared (IR) Spectroscopy Validation : Correlate computed vibrational frequencies (e.g., C=O stretching) with experimental IR spectra to refine computational models .

Advanced Research: What experimental approaches resolve contradictions in reported solubility data for this compound?

Q. Methodological Answer :

- Standardized Solubility Protocols : Use USP/PhEur guidelines for equilibrium solubility determination in buffered solutions (pH 1–12), as applied to disodium EDTA .

- High-Throughput Screening : Employ automated platforms to test solubility across solvent matrices (e.g., ethanol/water mixtures), referencing methods for 4-Methoxy-2(5H)-furanone .

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies, using data from structurally related bipyridine carboxylates .

Basic Research: How to optimize recrystallization for enhanced enantiomeric purity?

Q. Methodological Answer :

- Solvent Pair Screening : Test combinations of polar (e.g., methanol) and nonpolar (e.g., hexane) solvents, as optimized for (R)-(-)-2-Methoxy-2-phenylacetic acid .

- Temperature Gradient Crystallization : Slowly cool saturated solutions from reflux to 4°C to promote selective crystal growth, a method validated for vanillic acid derivatives .

- Seeding with Enantiopure Crystals : Introduce seeds of known configuration to direct crystallization, a technique used in pharmaceutical intermediate purification .

Advanced Research: What mechanistic studies elucidate the compound’s degradation pathways under thermal stress?

Q. Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor mass loss during controlled heating (25–300°C) to identify decomposition stages, as applied to methoxycarbonyl-containing furanones .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile degradation products (e.g., CO₂, methanol) using protocols for methyl salicylate derivatives .

- Accelerated Stability Testing : Store samples at 40°C/75% RH and analyze periodically via HPLC, following ICH Q1A guidelines .

Basic Research: How to confirm the lithium counterion’s presence and stoichiometry?

Q. Methodological Answer :

- Atomic Absorption Spectroscopy (AAS) : Quantify lithium content at 670.8 nm, calibrated against certified reference materials .

- Ion Chromatography (IC) : Separate and quantify Li⁺ ions using conductivity detection, as standardized for alkali metal carboxylates .

- Titrimetric Analysis : Employ EDTA complexometric titration under basic conditions to determine Li⁺:carboxylate ratio .

Advanced Research: What strategies improve yield in multi-step syntheses involving this compound?

Q. Methodological Answer :

- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) using factorial designs, as demonstrated for bipyridine carboxylate syntheses .

- Flow Chemistry : Enhance mixing and heat transfer in continuous reactors, reducing side reactions observed in batch syntheses of methoxycarbonyl derivatives .

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust conditions dynamically .

Advanced Research: How to investigate the compound’s coordination chemistry with transition metals?

Q. Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve metal-ligand structures, as done for EDTA-calcium complexes .

- UV-Vis and EPR Spectroscopy : Probe d-d transitions and paramagnetic species in Cu(II) or Fe(III) complexes, referencing studies on tridentate carboxylate ligands .

- Magnetic Susceptibility Measurements : Characterize spin states in coordination polymers using SQUID magnetometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.